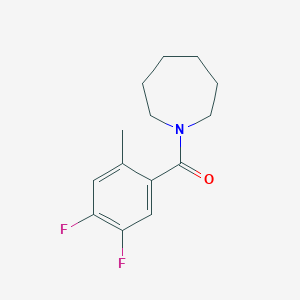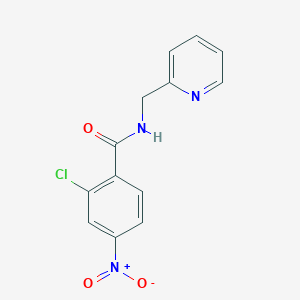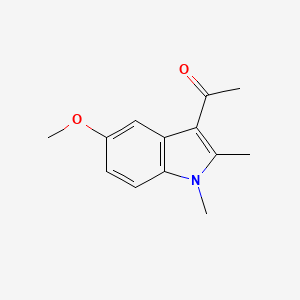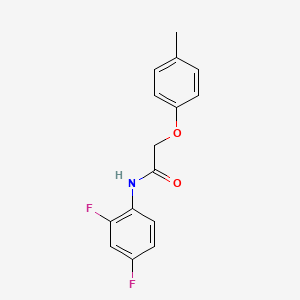
1-(4,5-difluoro-2-methylbenzoyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of azepine derivatives, including those related to "1-(4,5-difluoro-2-methylbenzoyl)azepane," typically involves complex chemical reactions designed to form the azepine ring. Research by Shankar et al. (2014) and Guo et al. (2014) describes processes involving spectral studies, single crystal X-ray diffraction, and catalyzed reactions to synthesize a diverse set of azepine derivatives with good yields and excellent enantioselectivities. These studies highlight the intricate methods required to construct azepine rings and the potential for generating compounds with specific characteristics through careful control of reaction conditions (Shankar et al., 2014) (Guo et al., 2014).
Molecular Structure Analysis
The molecular structure of azepine derivatives, including "1-(4,5-difluoro-2-methylbenzoyl)azepane," often features specific conformations that influence their chemical behavior. Studies on the crystal structure and spectral analysis of azepine compounds reveal the adoption of boat conformations in the azepine ring and the significance of C–H⋯π short contacts, which are crucial for understanding the compound's molecular geometry and interactions. For example, the research by Shankar et al. (2014) provides detailed insights into the orthorhombic crystal systems and space groups of similar compounds, illustrating the complexity and diversity of azepine molecular structures (Shankar et al., 2014).
Chemical Reactions and Properties
Azepine compounds engage in a variety of chemical reactions, reflecting their reactivity and potential for chemical modification. The synthesis pathways involve intricate mechanisms, such as N-heterocyclic carbene catalyzed annulations, demonstrating the compounds' versatility in chemical transformations. These reactions not only allow for the synthesis of azepine derivatives but also enable the introduction of functional groups that significantly affect the compounds' chemical properties (Guo et al., 2014).
Physical Properties Analysis
The physical properties of "1-(4,5-difluoro-2-methylbenzoyl)azepane" and related compounds are closely tied to their molecular structure. The crystallographic and spectroscopic analyses provide essential data on the compounds' stability, solubility, and crystalline forms. These properties are crucial for the compounds' application in various domains, including pharmaceuticals, where solubility and stability are paramount (Shankar et al., 2014).
Chemical Properties Analysis
The chemical properties of azepine derivatives are influenced by their synthesis and molecular structure. The ability to undergo various chemical reactions, including catalyzed annulations and metathesis reactions, highlights the compounds' reactivity. Furthermore, the introduction of functional groups through these reactions can significantly alter the compounds' chemical behavior, making them valuable for creating molecules with desired chemical properties for specific applications (Guo et al., 2014); (Jalal et al., 2014) (Jalal et al., 2014).
Propiedades
IUPAC Name |
azepan-1-yl-(4,5-difluoro-2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO/c1-10-8-12(15)13(16)9-11(10)14(18)17-6-4-2-3-5-7-17/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQWXZJHXFUJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N2CCCCCC2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-chloro-1,3-benzothiazol-2-yl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]piperidin-4-amine](/img/structure/B5641984.png)
![N-cyclohexyl-N-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B5641998.png)


![7-[(4-nitrobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5642017.png)

![4-{4-[(2-methylpyrrolidin-1-yl)carbonyl]phenoxy}-1-(2-phenylethyl)piperidine](/img/structure/B5642027.png)
![2-(ethylamino)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5642029.png)
![(3R*,5R*)-N-{2-[(3-methylpyridin-4-yl)amino]ethyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5642034.png)
![(1S*,5R*)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-6-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5642038.png)
![1-ethyl-4-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrrolidinone](/img/structure/B5642050.png)
![5-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-methylpyridin-2(1H)-one](/img/structure/B5642057.png)
![7-amino-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5642068.png)
